![molecular formula C22H22FN5O3 B14136644 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide CAS No. 929972-89-4](/img/structure/B14136644.png)
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a phthalazinone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine through the reaction of piperazine with 4-fluorobenzyl chloride under basic conditions.
Acylation Reaction: The piperazine intermediate is then acylated with 2-bromoacetyl bromide to form the corresponding bromoacetamide derivative.
Coupling with Phthalazinone: The final step involves the coupling of the bromoacetamide derivative with 4-hydroxyphthalazinone in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Reduced amine derivatives with altered electronic properties.
Substitution: Substituted piperazine derivatives with diverse functional groups.
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme activity.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the piperazine ring can interact with neurotransmitter receptors, while the phthalazinone moiety may inhibit specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide
- N-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide
- N-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide
Uniqueness
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability compared to its analogs.
Properties
CAS No. |
929972-89-4 |
---|---|
Molecular Formula |
C22H22FN5O3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22FN5O3/c23-15-5-7-16(8-6-15)27-9-11-28(12-10-27)21(30)14-24-20(29)13-19-17-3-1-2-4-18(17)22(31)26-25-19/h1-8H,9-14H2,(H,24,29)(H,26,31) |
InChI Key |
KHQGLSAZFZZPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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